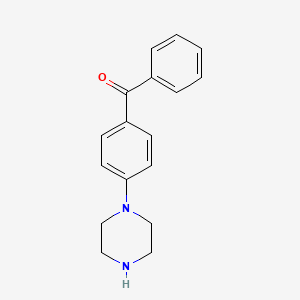

Phenyl(4-piperazin-1-ylphenyl)methanone

Description

BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Structure

3D Structure

Properties

IUPAC Name |

phenyl-(4-piperazin-1-ylphenyl)methanone | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C17H18N2O/c20-17(14-4-2-1-3-5-14)15-6-8-16(9-7-15)19-12-10-18-11-13-19/h1-9,18H,10-13H2 | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

RANBEJKFNYZGNQ-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1CN(CCN1)C2=CC=C(C=C2)C(=O)C3=CC=CC=C3 | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C17H18N2O | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

266.34 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Structural Significance Within Benzophenone and Piperazine Scaffolds

The molecular architecture of Phenyl(4-piperazin-1-ylphenyl)methanone is a deliberate amalgamation of two highly influential pharmacophores: benzophenone (B1666685) and piperazine (B1678402). This hybrid structure provides a unique foundation for molecular design and drug discovery.

The benzophenone moiety, a diaryl ketone, is a well-established "privileged scaffold" in medicinal chemistry, recognized for its presence in numerous bioactive natural products and synthetic compounds. nih.gov Its rigid structure can serve as a core element to orient appended functional groups in a defined three-dimensional space, facilitating interactions with biological targets. The carbonyl group of the benzophenone can act as a hydrogen bond acceptor, a key interaction in many biological recognition processes.

The piperazine ring, a six-membered heterocycle containing two nitrogen atoms at the 1 and 4 positions, is another cornerstone of medicinal chemistry. bohrium.comresearchgate.netmuseonaturalistico.it Its inclusion in a molecule can significantly influence its physicochemical properties. The basic nitrogen atoms of the piperazine ring can be readily protonated at physiological pH, which can enhance aqueous solubility and bioavailability, crucial parameters for the development of therapeutic agents. Furthermore, the piperazine ring offers multiple points for chemical modification, allowing for the systematic exploration of structure-activity relationships.

The combination of these two scaffolds in this compound results in a molecule with a unique set of properties. The benzophenone portion provides a rigid, aromatic core, while the piperazine moiety introduces a flexible, basic handle that can be functionalized to modulate biological activity and pharmacokinetic profiles. This strategic fusion of a lipophilic aromatic region with a polar, ionizable group is a common design strategy in modern drug discovery.

| Property | Value |

|---|---|

| Molecular Formula | C17H18N2O |

| Molecular Weight | 266.34 g/mol |

| IUPAC Name | This compound |

| CAS Number | 482308-61-2 |

Importance As a Synthetic Precursor in Complex Molecule Construction

Multi-Step Synthesis Pathways for this compound Core

The construction of the fundamental this compound structure relies on the sequential and controlled formation of its key components: the piperazine ring, and the phenyl and benzoyl moieties.

Formation of the Piperazine Ring: Cyclization and Amination Approaches

One common approach involves the cyclization of diethanolamine (B148213) derivatives. For instance, a one-pot synthesis can generate 1-(4-methoxyphenyl)piperazine (B173029) from diethanolamine and p-anisidine (B42471) in the presence of hydrobromic acid and sodium carbonate. core.ac.uk Another versatile method is the catalytic reductive cyclization of dioximes, which can be formed from the double Michael addition of nitrosoalkenes to primary amines. nih.govresearchgate.net This strategy allows for the creation of substituted piperazines from simple amines. nih.govresearchgate.net

Palladium-catalyzed cyclization reactions have also been employed for the modular synthesis of highly substituted piperazines from diamine components and propargyl units, offering high yields and stereochemical control. organic-chemistry.org Additionally, traditional methods often utilize bis(2-chloroethyl)amine (B1207034) hydrochloride, which reacts with an appropriate aniline (B41778) precursor at elevated temperatures to form the piperazine ring through a cyclization reaction. nih.govnih.gov

Table 1: Selected Methodologies for Piperazine Ring Synthesis

| Method | Key Reagents/Catalysts | Description |

| Reductive Cyclization | Primary amines, Nitrosoalkenes, Pd/C or Ra-Ni | A two-step process involving a double Michael addition followed by catalytic hydrogenation to form the piperazine ring. nih.govresearchgate.net |

| One-Pot Synthesis | Diethanolamine, p-Anisidine, HBr, Na2CO3 | Direct formation of an N-arylpiperazine from diethanolamine and an aniline derivative. core.ac.uk |

| Palladium-Catalyzed Cyclization | Diamines, Propargyl units, Palladium catalyst | A modular approach allowing for the synthesis of highly substituted piperazines. organic-chemistry.org |

| Classical Cyclization | Substituted anilines, Bis(2-chloroethyl)amine hydrochloride | A high-temperature reaction to form the N-arylpiperazine core. nih.govnih.gov |

Introduction of Phenyl and Benzoyl Moieties via Coupling Reactions

With the piperazine ring in place, the next crucial steps involve the introduction of the phenyl and benzoyl groups. The N-arylation of the piperazine ring is commonly achieved through palladium-catalyzed cross-coupling reactions, such as the Buchwald-Hartwig amination. nih.govresearchgate.netbenthamdirect.com This reaction is a powerful tool for forming the C-N bond between an aryl halide (e.g., a substituted bromobenzene (B47551) or chlorobenzene) and the piperazine nitrogen. researchgate.netbenthamdirect.com These methods are often versatile, benefiting from innovations in catalyst design and improved reaction conditions. researchgate.netbenthamdirect.com The use of specific palladium precatalysts and ligands like RuPhos can facilitate rapid C-N cross-coupling with aryl chlorides under aerobic conditions. nih.gov

The benzoyl moiety is typically introduced via an acylation reaction. This involves reacting the N-phenylpiperazine intermediate with benzoyl chloride or a substituted benzoyl chloride. unacademy.comwikipedia.org This reaction is a form of nucleophilic acyl substitution, where the secondary amine of the piperazine attacks the electrophilic carbonyl carbon of the benzoyl chloride, leading to the formation of an amide bond and the final ketone structure. unacademy.com

Ketone Formation Methodologies (e.g., Acylation, Carbonylative Cross-coupling)

The final ketone structure of this compound is most directly formed through acylation, as described above. A classic approach is the Friedel-Crafts acylation, where an acyl group is introduced to an aromatic ring. khanacademy.orgyoutube.comyoutube.com In the context of this specific molecule, the more common pathway involves the N-acylation of a pre-formed 1-phenylpiperazine (B188723) with benzoyl chloride. For example, 1-phenylpiperazine can be reacted with benzoyl chloride in the presence of a base like triethylamine (B128534) in a solvent such as N,N-dimethylformamide to yield the target compound. nih.gov

Alternatively, carbonylative cross-coupling reactions represent a powerful method for ketone synthesis. nih.govresearchgate.net These reactions typically involve the palladium-catalyzed three-component coupling of an aryl halide, carbon monoxide, and an organometallic reagent. nih.gov This approach could theoretically be used to construct the diaryl ketone portion of the molecule, offering a route to assemble two new carbon-carbon bonds in a single step. nih.gov

Synthesis of Functionalized this compound Derivatives

The core this compound structure serves as a versatile template for the development of a wide range of derivatives. Functionalization can be achieved by modifying the aryl substituents on the piperazine ring or by derivatizing the phenylketone moiety.

Modification of Aryl Substituents on the Piperazine Ring

A common strategy for creating derivatives involves starting with variously substituted anilines or aryl halides in the initial synthesis steps. By using different 1-arylpiperazines, a library of compounds with diverse electronic and steric properties on one of the phenyl rings can be generated. researchgate.netnih.gov For instance, starting with 1-(4-fluorophenyl)piperazine (B120373) or 1-(2-methylphenyl)piperazine (B1583260) would lead to the corresponding substituted final products. researchgate.net The Buchwald-Hartwig amination is particularly well-suited for this, as it tolerates a wide range of functional groups on the aryl halide. nih.govorganic-chemistry.org This allows for the synthesis of derivatives containing groups like fluoro, chloro, methyl, cyano, and acetyl on the N-aryl ring of the piperazine. researchgate.net

Derivatization of the Phenylketone Moiety

Modification of the benzoyl portion of the molecule is another key strategy for generating derivatives. This is typically achieved by using substituted benzoyl chlorides during the acylation step. For example, reacting 1-phenylpiperazine with 4-bromobenzoyl chloride yields 1-(4-bromobenzoyl)-4-phenylpiperazine. nih.govresearchgate.net This introduces a functional group on the second phenyl ring, which can be a site for further chemical transformations if desired. A variety of substituted benzoyl chlorides can be used, allowing for the introduction of a wide array of functional groups to explore structure-activity relationships. organic-chemistry.org

Table 2: Examples of Reagents for Synthesizing Functionalized Derivatives

| Derivative Type | Starting Material for Modification | Example Reagent | Resulting Functional Group |

| Aryl-Substituted Piperazine | Piperazine | 1-bromo-4-fluorobenzene | 4-fluorophenyl on piperazine nitrogen |

| Aryl-Substituted Piperazine | Piperazine | 1-chloro-2-methylbenzene | 2-methylphenyl on piperazine nitrogen |

| Derivatized Phenylketone | 1-Phenylpiperazine | 4-bromobenzoyl chloride | 4-bromophenyl of the ketone moiety nih.govresearchgate.net |

| Derivatized Phenylketone | 1-Phenylpiperazine | 4-nitrobenzoyl chloride | 4-nitrophenyl of the ketone moiety |

Optimization of Reaction Conditions and Yield Enhancement

The efficient synthesis of this compound and its derivatives hinges on the careful optimization of reaction conditions. Key parameters such as catalyst choice, solvent system, temperature, and reactant stoichiometry are critical in maximizing product yield and purity.

The synthesis of aryl-piperazinyl methanones often involves the acylation of a piperazine derivative. This reaction is typically facilitated by a base, which acts as a catalyst by deprotonating the secondary amine of the piperazine ring, thereby increasing its nucleophilicity. Common bases used for this transformation include organic amines such as N,N-diisopropylethylamine (DIPEA) and Triethylamine (TEA). nih.gov

The choice of solvent is equally crucial as it must solubilize the reactants and facilitate the reaction. Dimethylformamide (DMF) is a frequently used solvent for these types of reactions due to its high boiling point and ability to dissolve a wide range of organic compounds. nih.gov The selection of the solvent system can significantly impact reaction rate and yield. For instance, in related syntheses, solvents like dichloromethane (B109758) and acetonitrile (B52724) have been evaluated, with acetonitrile sometimes providing a better balance between substrate conversion and reaction selectivity. scielo.br

| Parameter | Examples | Role/Function | Source |

|---|---|---|---|

| Catalyst (Base) | N,N-diisopropylethylamine (DIPEA), Triethylamine (TEA) | Activates the piperazine nucleophile for acylation. | nih.gov |

| Solvent | Dimethylformamide (DMF), Dichloromethane, Acetonitrile | Dissolves reactants and facilitates the reaction. | nih.govscielo.br |

Precise control over reaction temperature is vital for minimizing side reactions and decomposition of products. For the acylation of piperazine derivatives, reactions are often initiated at a reduced temperature, such as 0 °C, especially during the addition of the acylating agent (e.g., benzoyl chloride). nih.gov This initial cooling helps to manage the exothermic nature of the reaction. Subsequently, the reaction mixture is typically allowed to warm to room temperature and stirred for an extended period, often overnight, to ensure completion. nih.gov

Stoichiometry, the molar ratio of reactants, is another key factor in optimizing yield. In a typical procedure for a related compound, a slight excess of the base catalyst (e.g., 1.5 equivalents of DIPEA relative to the piperazine starting material) is used to effectively drive the reaction forward. The primary reactants, such as 4-piperazin-1-yl phenol (B47542) and the corresponding benzoyl chloride derivative, are often used in equimolar amounts (e.g., a 1:1 ratio). nih.gov Careful control of these ratios prevents the waste of starting materials and simplifies the purification process by reducing the amount of unreacted starting material in the crude product.

| Parameter | Condition | Rationale | Source |

|---|---|---|---|

| Initial Temperature | 0 °C | Controls exothermic reaction during reagent addition. | nih.gov |

| Reaction Temperature | Room Temperature (overnight) | Allows the reaction to proceed to completion. | nih.gov |

| Stoichiometry | Piperazine derivative: Acylating agent (1:1) | Ensures efficient use of primary reactants. | nih.gov |

| Piperazine derivative: Base (e.g., 1:1.5) | A slight excess of base drives the reaction forward. | nih.gov |

Advanced Purification Techniques for Synthetic Intermediates and Final Products

Purification is a critical step to isolate this compound from the crude reaction mixture, removing unreacted starting materials, catalysts, and by-products.

Recrystallization is a widely used and effective method for purifying solid organic compounds. The selection of an appropriate solvent or solvent system is paramount for successful recrystallization. The ideal solvent will dissolve the compound sparingly at room temperature but completely at an elevated temperature. For aryl-piperazinyl methanone (B1245722) derivatives, several solvent systems have been proven effective. nih.gov After the reaction work-up, which typically involves extraction with a solvent like ethyl acetate (B1210297) and washing with brine, the resulting crude solid can be recrystallized. nih.gov

Commonly employed solvent systems for the final product include mixtures such as diethyl ether and ethanol, or cyclohexane (B81311) and dichloromethane. nih.gov Another effective solvent for crystallization of similar structures is 96% ethanol. mdpi.com The process involves dissolving the crude product in a minimal amount of the hot solvent system and then allowing it to cool slowly, which promotes the formation of pure crystals.

| Solvent System | Application | Source |

|---|---|---|

| Diethyl ether / Ethanol | Final product purification | nih.gov |

| Cyclohexane / Dichloromethane | Final product purification | nih.gov |

| 96% Ethanol | Final product purification | mdpi.com |

When recrystallization does not yield a product of sufficient purity, or for the purification of non-crystalline intermediates, chromatographic techniques are employed. Column chromatography is the most common method used in this context. mdpi.com This technique separates compounds based on their differential adsorption onto a stationary phase, typically silica (B1680970) gel. mdpi.com

The choice of the mobile phase, or eluent, is critical for achieving good separation. A mixture of a non-polar solvent (like hexane (B92381) or dichloromethane) and a more polar solvent (like ethyl acetate or methanol) is typically used. The polarity of the eluent is gradually increased to first elute less polar impurities and then the more polar product. For piperazine-containing methanone derivatives, specific eluent systems have been documented. For instance, a mixture of 10% ethyl acetate in hexane has been used to purify an intermediate, while a system of 3% methanol (B129727) in methylene (B1212753) dichloride has been used for the final product. mdpi.com The progress of the separation is monitored by Thin-Layer Chromatography (TLC). mdpi.com

| Parameter | Specification | Purpose | Source |

|---|---|---|---|

| Stationary Phase | Silica Gel | Adsorbent for separating compounds. | mdpi.com |

| Mobile Phase (Eluent) | 10% Ethyl acetate in Hexane | Used for purification of intermediates. | mdpi.com |

| 3% Methanol in Methylene dichloride | Used for purification of the final product. | mdpi.com | |

| Monitoring | Thin-Layer Chromatography (TLC) | To track the progress of the separation. | mdpi.com |

Spectroscopic and Structural Elucidation of Phenyl 4 Piperazin 1 Ylphenyl Methanone Analogues

Nuclear Magnetic Resonance (NMR) Spectroscopy for Structural Confirmation

NMR spectroscopy is a cornerstone technique for determining the precise structure of organic molecules by probing the magnetic properties of atomic nuclei. For Phenyl(4-piperazin-1-ylphenyl)methanone analogues, both ¹H and ¹³C NMR are instrumental in mapping the connectivity of atoms.

Proton Nuclear Magnetic Resonance (¹H NMR) Analysis

Proton NMR (¹H NMR) spectroscopy provides detailed information about the hydrogen atoms in a molecule, including their chemical environment and proximity to other protons. In the ¹H NMR spectrum of a this compound analogue, distinct signals corresponding to the aromatic and aliphatic protons are observed.

For instance, in the analogue 2-{[4-(4-Bromophenyl)piperazin-1-yl)]methyl}-4-(3-chlorophenyl)-5-(4-methoxyphenyl)-2,4-dihydro-3H-1,2,4-triazole-3-thione, the protons of the piperazine (B1678402) ring appear as multiplets in the upfield region of the spectrum. mdpi.com Specifically, the methylene (B1212753) protons of the piperazine ring resonate at approximately 2.95–2.97 ppm and 3.15–3.17 ppm. mdpi.com The aromatic protons of the substituted phenyl rings are observed further downfield, typically in the range of 6.90 to 7.67 ppm, with their specific chemical shifts and splitting patterns being influenced by the nature and position of the substituents. mdpi.com

Table 1: ¹H NMR Spectral Data for a this compound Analogue

| Chemical Shift (δ) in ppm | Multiplicity | Number of Protons | Assignment |

| 2.95–2.97 | m | 4H | Piperazine CH₂ |

| 3.15–3.17 | m | 4H | Piperazine CH₂ |

| 3.75 | s | 3H | Methoxy (OCH₃) |

| 5.25 | s | 2H | N-CH₂ |

| 6.90 | d | 2H | Aromatic CH |

| 6.95 | d | 2H | Aromatic CH |

| 7.29 | d | 2H | Aromatic CH |

| 7.34 | d | 2H | Aromatic CH |

| 7.37–7.38 | m | 1H | Aromatic CH |

| 7.53 | t | 1H | Aromatic CH |

| 7.58–7.60 | m | 1H | Aromatic CH |

| 7.67 | t | 1H | Aromatic CH |

Data obtained for 2-{[4-(4-Bromophenyl)piperazin-1-yl)]methyl}-4-(3-chlorophenyl)-5-(4-methoxyphenyl)-2,4-dihydro-3H-1,2,4-triazole-3-thione in DMSO-d₆. mdpi.com

Carbon-13 Nuclear Magnetic Resonance (¹³C NMR) Characterization

Carbon-13 NMR (¹³C NMR) spectroscopy provides information about the carbon skeleton of a molecule. Each unique carbon atom in the structure gives a distinct signal, allowing for the confirmation of the carbon framework.

In the ¹³C NMR spectrum of the analogue 2-{[4-(4-Bromophenyl)piperazin-1-yl)]methyl}-4-(3-chlorophenyl)-5-(4-methoxyphenyl)-2,4-dihydro-3H-1,2,4-triazole-3-thione, the aliphatic carbons of the piperazine ring are observed at chemical shifts of approximately 48.46 and 50.14 ppm. mdpi.com The carbon of the methoxy group appears at 55.81 ppm, and the methylene bridge carbon resonates at 69.21 ppm. mdpi.com The aromatic carbons exhibit signals in the downfield region, typically between 110 and 162 ppm, with the carbonyl carbon of the methanone (B1245722) group expected to appear even further downfield. mdpi.com

Table 2: ¹³C NMR Spectral Data for a this compound Analogue

| Chemical Shift (δ) in ppm | Assignment |

| 48.46 | Piperazine CH₂ |

| 50.14 | Piperazine CH₂ |

| 55.81 | Methoxy (OCH₃) |

| 69.21 | N-CH₂ |

| 110.56 - 161.33 | Aromatic and Triazole Carbons |

| 169.72 | Thione (C=S) |

Data obtained for 2-{[4-(4-Bromophenyl)piperazin-1-yl)]methyl}-4-(3-chlorophenyl)-5-(4-methoxyphenyl)-2,4-dihydro-3H-1,2,4-triazole-3-thione in DMSO-d₆. mdpi.com

Vibrational Spectroscopy for Functional Group Identification

Vibrational spectroscopy techniques, such as FTIR, are essential for identifying the functional groups present in a molecule by measuring the absorption of infrared radiation.

Fourier Transform Infrared (FTIR) Spectroscopy

The FTIR spectrum of a this compound analogue displays characteristic absorption bands corresponding to the various functional groups. The stretching vibration of the carbonyl group (C=O) in the methanone linkage is a prominent feature, typically appearing in the range of 1630-1680 cm⁻¹. Aromatic C-H stretching vibrations are generally observed above 3000 cm⁻¹, while aliphatic C-H stretching vibrations from the piperazine ring appear just below 3000 cm⁻¹. mdpi.com

For the analogue 2-{[4-(4-Bromophenyl)piperazin-1-yl)]methyl}-4-(3-chlorophenyl)-5-(4-methoxyphenyl)-2,4-dihydro-3H-1,2,4-triazole-3-thione, the aromatic C-H stretching is observed at 3040 cm⁻¹, and the aliphatic C-H stretches are seen at 2883 and 2831 cm⁻¹. mdpi.com The C=S (thione) stretching vibration is noted at 1326 cm⁻¹. mdpi.com

Table 3: FTIR Spectral Data for a this compound Analogue

| Wavenumber (cm⁻¹) | Vibrational Mode |

| 3040 | Aromatic C-H Stretch |

| 2883, 2831 | Aliphatic C-H Stretch |

| 1326 | C=S Stretch (Thione) |

Data obtained for 2-{[4-(4-Bromophenyl)piperazin-1-yl)]methyl}-4-(3-chlorophenyl)-5-(4-methoxyphenyl)-2,4-dihydro-3H-1,2,4-triazole-3-thione. mdpi.com

Mass Spectrometry for Molecular Weight and Fragmentation Pattern Analysis

Mass spectrometry is a powerful analytical technique used to determine the molecular weight and elemental composition of a compound, as well as to gain insights into its structure through fragmentation patterns.

High-Resolution Mass Spectrometry (HRMS)

HRMS provides a highly accurate measurement of the mass-to-charge ratio (m/z) of the molecular ion, allowing for the determination of the elemental formula of the compound. For the analogue 2-{[4-(4-Bromophenyl)piperazin-1-yl)]methyl}-4-(3-chlorophenyl)-5-(4-methoxyphenyl)-2,4-dihydro-3H-1,2,4-triazole-3-thione, the theoretical mass of the protonated molecule [M+H]⁺ is calculated to be 570.07300. mdpi.com The experimental mass obtained from HRMS is 570.07309, which is in excellent agreement with the calculated value, thus confirming the elemental composition of the molecule. mdpi.com

Table 4: HRMS Data for a this compound Analogue

| Ion | Calculated m/z | Experimental m/z |

| [M+H]⁺ | 570.07300 | 570.07309 |

Data obtained for 2-{[4-(4-Bromophenyl)piperazin-1-yl)]methyl}-4-(3-chlorophenyl)-5-(4-methoxyphenyl)-2,4-dihydro-3H-1,2,4-triazole-3-thione. mdpi.com

Ultraviolet-Visible (UV-Vis) Spectroscopy for Electronic Structure Insights

Ultraviolet-Visible (UV-Vis) spectroscopy is a pivotal analytical technique for probing the electronic structure of conjugated systems, such as this compound and its analogues. This method measures the absorption of UV or visible light by a molecule, which causes the promotion of electrons from a ground electronic state to a higher-energy excited state. The resulting spectrum provides valuable information about the electronic transitions within the molecule, which are intrinsically linked to its molecular structure and substituent groups.

The core chromophore in this compound is the benzophenone (B1666685) moiety. In unsubstituted benzophenone, the UV spectrum is characterized by two main types of electronic transitions: a weak, longer-wavelength absorption band corresponding to the formally forbidden n→π* (non-bonding to anti-bonding pi orbital) transition of the carbonyl group, and a strong, shorter-wavelength band arising from the allowed π→π* transition of the conjugated aromatic system. The π→π* transition involves the excitation of an electron from a bonding π orbital to an anti-bonding π* orbital, and it is typically much more intense than the n→π* transition. For benzophenone, the intense π→π* absorption band has a maximum molar absorbancy index at approximately 258 nm.

The introduction of a piperazinyl group at the 4-position of one of the phenyl rings, as in this compound, dramatically alters the electronic structure and, consequently, the UV-Vis spectrum. The piperazinyl group, through its nitrogen atom connected to the phenyl ring, acts as a powerful auxochrome—an electron-donating group. The lone pair of electrons on this nitrogen atom can delocalize into the aromatic π-system, extending the conjugation across the molecule.

This extended delocalization has a profound effect on the energy levels of the molecular orbitals. Specifically, it raises the energy of the highest occupied molecular orbital (HOMO) and lowers the energy of the lowest unoccupied molecular orbital (LUMO), thereby decreasing the HOMO-LUMO energy gap. According to the principles of UV-Vis spectroscopy, a smaller energy gap for the π→π* transition results in the absorption of light of a longer wavelength. This phenomenon is known as a bathochromic shift, or red shift.

The effect of such an electron-donating substituent can be clearly observed in analogues like 4-Aminobenzophenone. The amino group (-NH₂) is electronically similar to the piperazinyl substituent. Studies show that 4-Aminobenzophenone exhibits a significant bathochromic shift compared to unsubstituted benzophenone. Its primary absorption maximum is shifted to 332 nm, a substantial move from benzophenone's 258 nm. This shift confirms the strong electronic interaction between the amino group and the benzophenone chromophore. In addition to the bathochromic shift, an increase in the intensity of the absorption band, known as a hyperchromic effect, is also often observed due to the increased probability of the electronic transition.

Therefore, it is predicted that this compound will display a primary absorption band at a significantly longer wavelength than benzophenone, likely in a region similar to that of 4-Aminobenzophenone. This absorption corresponds to an intramolecular charge transfer (ICT) transition, where the electron density is significantly redistributed from the electron-rich piperazinyl-substituted phenyl ring to the electron-accepting carbonyl group and the other phenyl ring upon photoexcitation. This ICT character is a hallmark of "push-pull" systems, where electron-donating and electron-withdrawing groups are part of the same conjugated system.

The following table summarizes the UV-Vis absorption data for the parent compound, benzophenone, and its 4-amino analogue, illustrating the pronounced effect of the electron-donating substituent.

| Compound Name | Substituent (at 4-position) | λmax (nm) | Molar Absorptivity (ε) |

| Benzophenone | -H | 258 | 17,300 |

| 4-Aminobenzophenone | -NH₂ | 332 | 15,900 |

Data sourced from the Journal of Research of the National Bureau of Standards.

This comparative data underscores the utility of UV-Vis spectroscopy in elucidating the electronic characteristics of substituted benzophenones. The position and intensity of the absorption bands serve as a sensitive probe for the degree of electronic communication between the substituent and the core chromophore, providing fundamental insights into the molecule's electronic structure.

Crystallographic Analysis and Solid State Characteristics

Single Crystal X-ray Diffraction (SCXRD) for Molecular Geometry and Conformation

Specific SCXRD studies for Phenyl(4-piperazin-1-ylphenyl)methanone are not available in the reviewed literature. This information is essential for a definitive understanding of its three-dimensional structure at the atomic level.

Determination of Crystal System and Space Group

The crystal system (e.g., monoclinic, orthorhombic) and space group, which describe the symmetry of the crystal lattice, have not been experimentally determined or reported for this compound.

Analysis of Bond Lengths, Bond Angles, and Dihedral Angles

Precise, experimentally verified data on bond lengths, bond angles, and dihedral angles for this compound are not available. This data is critical for a detailed conformational analysis of the molecule, including the orientation of the phenyl and piperazinylphenyl moieties.

Supramolecular Interactions and Crystal Packing Architectures

An analysis of the supramolecular assembly, which is governed by non-covalent interactions, is contingent on the availability of a solved crystal structure.

Weak Intermolecular Interactions (e.g., C—H⋯π, van der Waals)

A detailed description and quantification of weaker interactions, such as C—H⋯π or van der Waals forces that contribute to the stability of the crystal packing, cannot be performed without the requisite structural information.

Hirshfeld Surface Analysis for Interatomic Interactions Quantification

Hirshfeld surface analysis is a computational method used to visualize and quantify intermolecular interactions within a crystal. However, this analysis requires the input of a solved crystal structure (a .cif file). As no such file is publicly available for this compound, this analysis cannot be conducted.

Computational Chemistry and Theoretical Characterization

Density Functional Theory (DFT) Calculations for Electronic Structure and Reactivity Prediction

Density Functional Theory (DFT) is a cornerstone of modern computational chemistry, offering a balance between accuracy and computational cost for studying the electronic structure of molecules. While specific DFT studies on Phenyl(4-piperazin-1-ylphenyl)methanone are not extensively available in the public domain, the principles of DFT can be applied to understand its electronic properties. DFT calculations would typically be employed to optimize the molecular geometry and to calculate various electronic descriptors that shed light on the molecule's reactivity.

Frontier Molecular Orbital (FMO) theory is a key component of DFT analysis that focuses on the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO). irjweb.com The energy difference between the HOMO and LUMO, known as the HOMO-LUMO gap, is a critical parameter for determining a molecule's chemical reactivity, kinetic stability, and optical properties. nih.gov A smaller HOMO-LUMO gap generally suggests higher chemical reactivity and a greater ease of electronic excitation. nih.gov

For illustrative purposes, DFT calculations on related heterocyclic compounds have shown HOMO-LUMO gaps in the range of 4.4871 eV for a triazine derivative and approximately 4.2 eV for a piperidine (B6355638) derivative. irjweb.comscbt.com These values indicate significant kinetic stability. The HOMO is the orbital that acts as an electron donor, while the LUMO acts as an electron acceptor. youtube.com The distribution of these orbitals across the molecular structure highlights the regions most susceptible to nucleophilic and electrophilic attack.

| Computational Parameter | Significance | Illustrative Value (from related compounds) |

|---|---|---|

| HOMO Energy | Indicates the electron-donating ability of the molecule. | -6.2967 eV (for a triazine derivative) irjweb.com |

| LUMO Energy | Indicates the electron-accepting ability of the molecule. | -1.8096 eV (for a triazine derivative) irjweb.com |

| HOMO-LUMO Gap (ΔE) | Reflects the chemical reactivity and kinetic stability of the molecule. | 4.4871 eV (for a triazine derivative) irjweb.com |

The Molecular Electrostatic Potential (MEP) surface is a valuable tool for visualizing the charge distribution within a molecule and predicting its reactive sites for electrophilic and nucleophilic interactions. scbt.com The MEP map is color-coded to represent different electrostatic potential values. Regions of negative potential, typically shown in red, indicate electron-rich areas that are susceptible to electrophilic attack. Conversely, regions of positive potential, usually depicted in blue, are electron-poor and prone to nucleophilic attack.

Molecular Modeling for Conformational Analysis

Molecular modeling techniques are employed to study the three-dimensional structure and conformational flexibility of this compound. The molecule's conformation is crucial as it dictates how it can interact with biological targets or other molecules. Conformational analysis involves identifying the most stable, low-energy conformations of the molecule.

In Silico Studies of Chemical Interactions and Scaffold-Based Design Principles

The this compound scaffold has been investigated in silico for its potential as a basis for the design of new bioactive molecules. nih.gov Virtual screening and molecular docking are common in silico techniques used to predict how a molecule might bind to a specific biological target, such as an enzyme or a receptor. researchgate.net

For instance, derivatives of phenyl(piperazin-1-yl)methanone have been identified as reversible inhibitors of monoacylglycerol lipase (B570770) (MAGL), a therapeutic target for various diseases. nih.gov Molecular modeling and structure-based optimization studies have been used to guide the chemical modifications of this scaffold to improve binding affinity and inhibitory activity. These in silico approaches have confirmed the potential of the phenyl(piperazin-1-yl)methanone framework as a valuable scaffold in drug discovery.

Chemical Transformations and Reactivity Studies of Phenyl 4 Piperazin 1 Ylphenyl Methanone

Oxidation Reactions and Corresponding Chemical Products

The oxidation of Phenyl(4-piperazin-1-ylphenyl)methanone can selectively target the piperazine (B1678402) ring, a feature common to N-arylpiperazines. The tertiary amino groups within the piperazine moiety are susceptible to oxidation, which can lead to the formation of N-oxides. Studies on similar N-arylpiperazines have shown that various oxidizing agents can effect this transformation. For instance, the oxidation of piperazine and its N-alkyl derivatives using bromamine-T in an acidic medium has been studied kinetically, indicating a first-order dependence on both the oxidant and the piperazine.

While specific studies on the oxidation of this compound are not extensively documented, the expected primary oxidation products would involve the nitrogen atoms of the piperazine ring. The reaction conditions can be tuned to favor mono- or di-N-oxide formation.

Table 1: Hypothetical Oxidation Products of this compound

| Oxidizing Agent | Potential Product | Comments |

| Hydrogen Peroxide (H₂O₂) | Phenyl(4-(4-oxido-piperazin-1-yl)phenyl)methanone | Mild conditions favor mono-N-oxidation. |

| m-Chloroperoxybenzoic acid (mCPBA) | Phenyl(4-(1,4-dioxido-piperazin-1-yl)phenyl)methanone | Stronger oxidizing agent may lead to di-N-oxidation. |

| Bromamine-T | Phenyl(4-(4-oxido-piperazin-1-yl)phenyl)methanone | Reaction kinetics are dependent on pH. |

Reduction Reactions (e.g., Carbonyl to Alcohol Conversion)

The carbonyl group of the benzophenone (B1666685) moiety in this compound is readily susceptible to reduction, a classic transformation in organic chemistry. The most common and mild reducing agent for this purpose is sodium borohydride (NaBH₄), which selectively reduces ketones to secondary alcohols. The reaction typically proceeds in a protic solvent like methanol (B129727) or ethanol.

The product of this reduction is (4-(piperazin-1-yl)phenyl)(phenyl)methanol, where the keto group is converted to a hydroxyl group. More potent reducing agents, such as lithium aluminum hydride (LiAlH₄), could also be employed and would similarly yield the corresponding alcohol. Catalytic hydrogenation is another viable method for this transformation.

Table 2: Reduction of this compound

| Reducing Agent | Solvent | Product | Typical Yield (%) |

| Sodium Borohydride (NaBH₄) | Methanol | (4-(piperazin-1-yl)phenyl)(phenyl)methanol | >90 |

| Lithium Aluminum Hydride (LiAlH₄) | Tetrahydrofuran | (4-(piperazin-1-yl)phenyl)(phenyl)methanol | High |

| H₂ / Pd-C | Ethanol | (4-(piperazin-1-yl)phenyl)(phenyl)methanol | Variable |

Nucleophilic and Electrophilic Substitution Reactions on Aromatic Rings and Piperazine Nitrogen

The chemical structure of this compound offers multiple sites for substitution reactions.

Nucleophilic Substitution on Piperazine Nitrogen: The secondary amine in the piperazine ring is a potent nucleophile and can readily react with various electrophiles. This allows for the introduction of a wide range of functional groups at the N-4 position of the piperazine ring. Common reactions include alkylation with alkyl halides, acylation with acid chlorides or anhydrides, and sulfonylation with sulfonyl chlorides. These reactions are fundamental in the synthesis of diverse libraries of N-substituted phenylpiperazine derivatives.

Electrophilic Aromatic Substitution: The two phenyl rings in the molecule are subject to electrophilic aromatic substitution. The piperazino group is an activating, ortho-, para-directing group due to the lone pair of electrons on the nitrogen atom, which can be delocalized into the aromatic ring. Conversely, the benzoyl group is a deactivating, meta-directing group. Therefore, electrophilic attack is most likely to occur on the phenyl ring bearing the piperazine substituent, at the positions ortho to the piperazine. Common electrophilic aromatic substitution reactions include nitration, halogenation, sulfonation, and Friedel-Crafts reactions. The specific regioselectivity would depend on the reaction conditions and the nature of the electrophile.

Table 3: Potential Substitution Reactions

| Reaction Type | Reagent | Potential Product(s) |

| N-Alkylation | Methyl Iodide | (4-(4-methylpiperazin-1-yl)phenyl)(phenyl)methanone |

| N-Acylation | Acetyl Chloride | (4-(4-acetylpiperazin-1-yl)phenyl)(phenyl)methanone |

| Aromatic Nitration | HNO₃ / H₂SO₄ | (4-(piperazin-1-yl)-3-nitrophenyl)(phenyl)methanone |

| Aromatic Bromination | Br₂ / FeBr₃ | (2-bromo-4-(piperazin-1-yl)phenyl)(phenyl)methanone |

Reactions at the Carbonyl Group for Further Derivatization

Beyond reduction, the carbonyl group of this compound serves as a key site for a variety of derivatization reactions, enabling the construction of more complex molecular architectures.

Grignard Reaction: The addition of organometallic reagents, such as Grignard reagents (RMgX), to the carbonyl carbon leads to the formation of tertiary alcohols. For example, reaction with methylmagnesium bromide would yield (4-(piperazin-1-yl)phenyl)(phenyl)(methyl)methanol. This reaction is a powerful tool for creating new carbon-carbon bonds.

Wittig Reaction: The Wittig reaction provides a method for the synthesis of alkenes from ketones. Reaction of this compound with a phosphorus ylide (a Wittig reagent), such as methylenetriphenylphosphorane (Ph₃P=CH₂), would replace the carbonyl oxygen with a methylene (B1212753) group, yielding 1-(4-(1-phenylvinyl)phenyl)piperazine. This reaction is highly versatile, allowing for the introduction of a wide range of substituted double bonds.

Table 4: Derivatization Reactions at the Carbonyl Group

| Reaction Type | Reagent | Product |

| Grignard Reaction | Phenylmagnesium Bromide | (4-(piperazin-1-yl)phenyl)diphenylmethanol |

| Wittig Reaction | Methylenetriphenylphosphorane | 1-(4-(1-phenylvinyl)phenyl)piperazine |

| Reductive Amination | Ammonia, NaBH₃CN | (4-(piperazin-1-yl)phenyl)(phenyl)methanamine |

Applications in Advanced Organic Synthesis and Materials Science

Role as a Versatile Synthetic Building Block in Multistep Organic Syntheses

Phenyl(4-piperazin-1-ylphenyl)methanone serves as a highly adaptable building block in multistep organic syntheses, primarily due to the presence of the reactive secondary amine in the piperazine (B1678402) ring. This functionality allows for a wide range of chemical transformations, enabling the introduction of diverse substituents and the construction of more complex molecular architectures. The piperazine moiety is a common feature in many biologically active compounds, making this compound a valuable starting material in medicinal chemistry. nih.gov

The synthetic utility of the piperazine scaffold is well-documented. It can readily undergo reactions such as N-alkylation, N-arylation, acylation, and sulfonylation, providing access to a vast library of derivatives. researchgate.net For instance, the synthesis of 1-(4-chlorophenyl)cyclopropylmethanone highlights the use of a piperazine derivative in a conventional acid-amine coupling reaction. mdpi.com This reaction demonstrates the ease with which the piperazine nitrogen can be functionalized, a key characteristic that underpins its versatility as a synthetic building block. The general reactivity of piperazine-containing synthons facilitates their incorporation into a variety of molecular frameworks. nih.gov

Intermediate in the Synthesis of Complex Chemical Structures

Building upon its role as a versatile building block, this compound and its analogues function as crucial intermediates in the synthesis of more elaborate and often biologically active molecules. The step-wise functionalization of the piperazine ring allows for the controlled and sequential addition of different molecular fragments, a fundamental strategy in the synthesis of complex targets.

A notable example is the synthesis of 1-(biphenyl-4-yl)-2-[4-(substituted phenyl)-piperazin-1-yl]ethanone derivatives, which have been investigated for their potential antipsychotic activity. nih.gov In such syntheses, a piperazine-containing intermediate is reacted with various aryl groups to produce a library of compounds for pharmacological screening. This approach underscores the importance of the piperazine core as a central scaffold for linking different pharmacophoric elements.

Furthermore, the synthesis of novel benzophenone (B1666685) derivatives containing a thiazole (B1198619) nucleus for anti-inflammatory applications illustrates a molecular hybridization strategy where the benzophenone-piperazine scaffold could serve as a foundational intermediate. mdpi.com The ability to readily modify the piperazine component is a key advantage in the design and synthesis of new therapeutic agents.

Contribution to Crystal Engineering and Co-crystallization Studies

The piperazine ring within this compound plays a significant role in crystal engineering and the formation of co-crystals. The nitrogen atoms of the piperazine moiety can act as hydrogen bond acceptors, while the N-H group can act as a hydrogen bond donor. These hydrogen bonding capabilities, coupled with the potential for other non-covalent interactions such as π-π stacking from the phenyl rings, allow for the predictable assembly of supramolecular structures.

While specific studies on the co-crystallization of this compound were not prominently found, the broader utility of piperazine in forming co-crystals is well-established. For example, a novel co-crystal of daidzein (B1669772) with piperazine was successfully prepared to enhance the solubility and bioavailability of the parent drug. mdpi.com This study highlights the ability of piperazine to form robust hydrogen bonds (O–H⋯N), leading to the formation of new crystalline structures with modified physicochemical properties. mdpi.com The principles demonstrated in this and other studies on piperazine co-crystals are directly applicable to this compound, suggesting its potential for creating novel solid forms of active pharmaceutical ingredients.

Exploration of Non-Linear Optical (NLO) Properties in Related Derivatives

Derivatives of benzophenone and piperazine have emerged as promising candidates for non-linear optical (NLO) materials. Organic NLO materials are of great interest for applications in optoelectronics, including optical switching and data storage. The NLO response in organic molecules is often associated with the presence of a donor-π-acceptor (D-π-A) system, which facilitates intramolecular charge transfer.

In derivatives of this compound, the piperazine group can act as an electron donor, the benzophenone core can be part of the π-conjugated bridge, and various electron-withdrawing groups can be introduced to act as acceptors. Computational studies on piperazine-based supramolecular systems have been conducted to understand their third-order NLO properties. rsc.org These studies often employ Density Functional Theory (DFT) to calculate key parameters like polarizability and hyperpolarizability, which are indicative of the NLO response. rsc.orgresearchgate.netresearchgate.net

The design of novel organic NLO crystals often involves the strategic assembly of molecules to achieve a non-centrosymmetric crystal packing, which is a prerequisite for second-order NLO effects. The synthesis and characterization of various benzophenone derivatives have been reported, with a focus on their potential for NLO applications. researchgate.netscispace.comresearchgate.net Theoretical investigations into the NLO properties of borazine (B1220974) derivatives have also provided insights into the structure-property relationships that govern the NLO response in D-π-A systems. researchgate.net The tunability of the electronic properties of piperazine and benzophenone derivatives through synthetic modifications makes them a fertile ground for the discovery of new and efficient NLO materials. rsc.org

Interactive Data Table: Key Molecular Properties and Applications

| Compound Name | Molecular Formula | Molecular Weight ( g/mol ) | Key Application Areas |

| This compound | C17H18N2O | 266.34 | Synthetic Building Block, Intermediate |

| 1-(4-Chlorophenyl)cyclopropylmethanone | C14H17ClN2O | 264.75 | Synthetic Intermediate |

| 1-(Biphenyl-4-yl)-2-[4-(2-methoxyphenyl)-piperazin-1-yl]ethanone | C25H26N2O2 | 398.49 | Potential Antipsychotic Agent |

| 1-(4-Methoxyphenyl)-4-(4-nitrophenyl)piperazine | C17H19N3O3 | 325.35 | NLO Material Research |

| Daidzein-Piperazine Co-crystal | C15H10O4 · C4H10N2 | 340.35 | Pharmaceutical Co-crystallization |

Future Research Directions and Unexplored Avenues

Development of Novel and Green Synthetic Routes

Traditional syntheses of N-aryl piperazines often involve methods like Buchwald-Hartwig or Ullmann-Goldberg couplings and nucleophilic aromatic substitution, which may use expensive catalysts or high-boiling-point solvents. nih.govresearchgate.net Future research must prioritize the development of "green" synthetic pathways that are more environmentally benign, cost-effective, and efficient.

Key research objectives in this area include:

Catalytic C-H Functionalization: Direct functionalization of the piperazine (B1678402) C-H bonds is an atom-economical approach that avoids pre-functionalized starting materials. beilstein-journals.org Exploring transition-metal or photoredox catalysis could lead to novel, efficient methods for creating derivatives. beilstein-journals.orgmdpi.com

Flow Chemistry: Transitioning from batch to continuous flow synthesis can offer improved safety, scalability, and process control. This approach can minimize solvent usage and reaction times.

Alternative Solvents and Catalysts: Investigating the use of bio-based solvents, water, or solvent-free conditions would significantly enhance the environmental profile of the synthesis. nih.govresearchgate.net The development of reusable, non-precious metal catalysts is also a critical goal. researchgate.net

Table 1: Potential Green Synthesis Strategies

| Strategy | Potential Advantage | Research Focus |

|---|---|---|

| Photoredox Catalysis | Mild reaction conditions, use of visible light. mdpi.com | Development of organic photocatalysts to replace transition metals. mdpi.com |

| C-H Functionalization | High atom economy, reduced synthetic steps. beilstein-journals.org | Overcoming challenges in selectivity and reactivity of piperazine substrates. beilstein-journals.org |

| Continuous Flow Synthesis | Enhanced safety, scalability, and process control. | Optimization of reactor design and reaction conditions for acylation. |

Advanced Spectroscopic Probes for Real-Time Reaction Monitoring

To optimize synthetic routes, particularly in a continuous manufacturing context, real-time monitoring is essential. Process Analytical Technology (PAT), which emphasizes in-process monitoring, can be greatly enhanced by advanced spectroscopic techniques. europeanpharmaceuticalreview.com

Future work should focus on implementing non-invasive, in-line spectroscopic probes to monitor the synthesis of Phenyl(4-piperazin-1-ylphenyl)methanone.

Raman and Infrared (IR) Spectroscopy: These vibrational spectroscopy techniques can provide a molecular fingerprint of the reaction mixture, allowing for the simultaneous tracking of reactants, intermediates, and the final product without sampling. americanpharmaceuticalreview.comacs.org A key advantage is the ability to perform measurements directly in the reaction vessel. nih.govhoriba.com

Nuclear Magnetic Resonance (NMR) Spectroscopy: In-situ or "on-the-fly" NMR experiments can offer detailed mechanistic insights, helping to identify transient intermediates and understand reaction kinetics under true process conditions. mpg.de

Table 2: Spectroscopic Techniques for Real-Time Monitoring

| Technique | Information Provided | Potential Application |

|---|---|---|

| Raman Spectroscopy | Vibrational modes (fingerprint), concentration. europeanpharmaceuticalreview.comamericanpharmaceuticalreview.com | Monitoring disappearance of starting material peaks and appearance of product-specific peaks. americanpharmaceuticalreview.com |

| FTIR Spectroscopy | Functional group analysis, concentration. bohrium.com | Tracking the formation of the amide carbonyl bond. |

By developing chemometric models that correlate spectral data to critical process parameters, a deeper understanding and control over the synthesis can be achieved. americanpharmaceuticalreview.comresearchgate.net

Integration of Machine Learning and Artificial Intelligence in Computational Predictions

Artificial intelligence (AI) and machine learning (ML) are revolutionizing chemical and pharmaceutical research by accelerating discovery and optimizing processes. engineering.org.cn For this compound and its derivatives, these computational tools offer vast, largely untapped potential.

Future research should leverage AI/ML for:

Property Prediction: Developing ML models to accurately predict key physicochemical properties (e.g., solubility, binding affinity, ADMET properties) can drastically reduce the need for laborious experimental screening. researchgate.netarxiv.orgnih.gov These models are trained on large datasets of known molecules to learn structure-property relationships. acs.org

Retrosynthesis Planning: AI-powered retrosynthesis tools can analyze the structure of a target molecule and propose novel, efficient synthetic routes that may not be obvious to human chemists. synthiaonline.comnih.govchemcopilot.com This can aid in the design of more economical and sustainable synthetic pathways.

De Novo Design: Generative AI models can design entirely new derivatives of this compound with optimized properties for specific applications, such as targeting a particular biological receptor.

The integration of AI promises to create a feedback loop where computational predictions guide experimental work, and the resulting data is used to refine and improve the predictive models. arxiv.org

Exploration of this compound in Supramolecular Chemistry

The molecular structure of this compound possesses features ideal for supramolecular assembly, an area that remains unexplored for this compound. The benzophenone (B1666685) moiety, piperazine ring, and aromatic systems can participate in a variety of non-covalent interactions. nih.govnih.govunife.it

Key avenues for future exploration include:

Crystal Engineering and Co-crystals: The piperazine and carbonyl groups are excellent hydrogen bond acceptors and donors. nih.govmdpi.comuiowa.edu Systematic studies on co-crystallization with other molecules (co-formers) could lead to new crystalline materials with tailored properties, such as improved solubility or stability. The interplay of hydrogen bonds with π-stacking interactions could direct the formation of specific, predictable supramolecular synthons. researchgate.netnih.govmdpi.com

Self-Assembled Materials: Derivatives of the core structure could be designed to self-assemble into higher-order structures like gels, nanofibers, or liquid crystals. chemrxiv.orgacs.org For instance, benzophenone-peptide conjugates have been shown to form nanostructured photocatalysts. unife.it

Table 3: Potential Supramolecular Interactions and Applications

| Interaction Type | Structural Feature | Potential Application |

|---|---|---|

| Hydrogen Bonding | Piperazine N-H, Carbonyl C=O | Co-crystal formation, crystal engineering. nih.govacs.org |

| π-π Stacking | Phenyl rings | Formation of columnar or layered structures. mdpi.commdpi.com |

| Halogen Bonding | (With halogenated derivatives) | Directed assembly in crystal engineering. nih.gov |

By systematically studying these interactions, a new class of functional materials based on the this compound scaffold could be developed. mdpi.com

Q & A

Basic Research Questions

Q. What are the common synthetic routes for preparing phenyl(4-piperazin-1-ylphenyl)methanone derivatives, and how can reaction conditions be optimized?

- Methodological Answer : Derivatives of this compound are typically synthesized via nucleophilic substitution or coupling reactions. For example, a two-step protocol involves reacting 4-piperazinophenyl precursors with benzoyl chloride derivatives under basic conditions (e.g., K₂CO₃ in acetonitrile, reflux for 4–5 hours) . Optimization includes adjusting stoichiometry, solvent polarity, and temperature to improve yields (e.g., yields ranging from 41% to 92% in halogenated derivatives) . Monitoring reaction progress via TLC (Rf values: 0.39–0.44) and purification by column chromatography ensures product purity .

Q. How is structural characterization of this compound derivatives performed?

- Methodological Answer : Characterization relies on multimodal spectroscopy:

- ¹H/¹³C NMR : Identifies substituent positions and piperazine ring conformation (e.g., δ 3.22–3.82 ppm for piperazine protons) .

- Elemental Analysis : Validates purity by comparing calculated vs. observed C/H/N percentages (e.g., deviations <0.3% in brominated derivatives) .

- Melting Point Analysis : Confirms crystallinity (e.g., 153–191°C for hydroxylphenyl variants) .

Advanced Research Questions

Q. How can computational methods like molecular docking predict the binding affinity of this compound derivatives to biological targets?

- Methodological Answer : AutoDock4 or similar tools are used to model ligand-receptor interactions. Key steps include:

- Receptor Preparation : Assign flexible sidechains (e.g., tyrosine kinases) using AutoDockTools .

- Grid Parameterization : Define binding pockets based on crystallographic data (e.g., PDB entries for dopamine D3 receptors) .

- Docking Validation : Cross-docking experiments (e.g., HIV protease inhibitors) assess reproducibility . For example, derivatives with 4-fluorobenzyl substituents showed enhanced kinase inhibition due to hydrophobic pocket compatibility .

Q. What strategies resolve contradictions in bioactivity data across this compound analogs?

- Methodological Answer : Contradictions often arise from assay variability or substituent-specific effects. Mitigation approaches include:

- Dose-Response Curves : Establish IC₅₀ consistency across multiple replicates (e.g., triplicate runs with SEM <10%) .

- Metabolic Stability Testing : Rule out false negatives caused by rapid degradation (e.g., liver microsome assays) .

- SAR Analysis : Correlate substituent electronegativity (e.g., Cl vs. Br) with activity trends (e.g., brominated analogs showed 2-fold higher potency in kinase assays) .

Q. How are structure-activity relationships (SAR) systematically explored for this scaffold?

- Methodological Answer : SAR studies involve iterative modifications:

- Core Modifications : Introduce halogens (Cl, Br) at para positions to enhance target binding via hydrophobic interactions .

- Piperazine Substitutions : Replace hydrogen with hydroxyethyl groups to improve solubility without compromising affinity (e.g., logP reduction from 3.1 to 2.4) .

- Bioisosteric Replacement : Swap phenyl rings with pyridinyl or furanyl moieties to assess π-stacking efficiency .

Experimental Design Considerations

Q. What in vitro assays are suitable for evaluating the pharmacological potential of these compounds?

- Methodological Answer : Prioritize target-specific assays:

- Kinase Inhibition : Use ADP-Glo™ assays for tyrosine kinase activity (e.g., IC₅₀ values <1 µM for fluorobenzyl derivatives) .

- Cytotoxicity Screening : Employ MTT assays on cancer cell lines (e.g., IC₅₀ of 5–20 µM in HeLa cells) .

- Receptor Binding : Radioligand displacement assays (e.g., dopamine D3 receptor Ki <100 nM) .

Q. How can synthetic byproducts or impurities be identified and minimized?

- Methodological Answer :

- HPLC-MS : Detect trace impurities (e.g., unreacted starting materials) with gradient elution (C18 columns, 0.1% formic acid) .

- Recrystallization : Optimize solvent pairs (e.g., ethanol/water) to remove polar byproducts .

- In Situ Monitoring : Use FTIR to track carbonyl formation (e.g., ~1680 cm⁻¹ for methanone groups) .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.